![molecular formula C12H13FO3 B1325901 Ethyl 4-(3-fluorophenyl)-4-oxobutyrate CAS No. 898752-08-4](/img/structure/B1325901.png)
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate
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Overview
Description
This compound is an ester formed from a 4-(3-fluorophenyl)-4-oxobutyric acid and ethanol . The 3-fluorophenyl group indicates the presence of a phenyl ring (a ring of 6 carbon atoms) with a fluorine atom attached at the 3rd position. The 4-oxobutyrate part suggests the presence of a four-carbon chain with a carbonyl group (=O) at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a phenyl ring with a fluorine atom at the 3rd position, attached to a four-carbon chain with a carbonyl group at the 4th position and an ethyl group attached to the carbonyl carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, esters in general can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also participate in reactions such as the Claisen condensation or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the carbonyl group could influence properties such as polarity, boiling/melting points, and reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its potential in treating infectious diseases, particularly due to the rise of drug-resistant strains of bacteria and fungi. Derivatives of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate have shown moderate antifungal activity against Candida species, with some substances exhibiting significant activity against C. albicans .
Synthesis of Schiff Bases
Researchers have synthesized new Schiff bases from derivatives of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate. These bases have been tested for their antibacterial and antifungal properties, contributing to the development of new treatments for infectious diseases .
Molecular Docking Studies
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate derivatives have been used in molecular docking studies to elucidate the mechanism of antibacterial and antifungal activity. These studies help in understanding the interaction between the compound and target proteins like topoisomerase IV and dihydrofolate reductase .
Cytotoxicity Evaluation
The toxicity of synthesized compounds related to Ethyl 4-(3-fluorophenyl)-4-oxobutyrate is examined on various cell lines. This is essential for assessing the safety profile of potential new drugs .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPIZGDPAHEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645570 |
Source
|
Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-08-4 |
Source
|
Record name | Ethyl 3-fluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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